Vedroprevir

Description

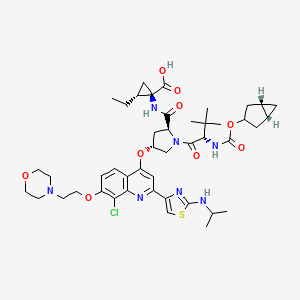

an inhibitor of the hepatitis C virus NS3/4A protease; structure in first source

Structure

2D Structure

Properties

IUPAC Name |

(1R,2R)-1-[[(2S,4R)-1-[(2S)-2-[[(1S,5R)-3-bicyclo[3.1.0]hexanyl]oxycarbonylamino]-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25-,26+,27-,28?,29-,33+,38-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXAMWFYPMNDME-OPUYQWCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)OC3C[C@H]4C[C@H]4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H60ClN7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098189-15-1 | |

| Record name | Vedroprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1098189151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vedroprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEDROPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD958X2B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vedroprevir: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vedroprevir (formerly GS-9451) is a potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. This enzyme is essential for viral replication, making it a prime target for antiviral therapy. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, resistance profile, and the experimental methodologies used for its characterization.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. The HCV polyprotein is processed by viral and host proteases to yield functional viral proteins. The NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is responsible for four of the five post-translational cleavages of the HCV polyprotein, making it indispensable for viral replication. This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A protease.

Mechanism of Action

This compound is a potent and selective inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme in a non-covalent, reversible manner, thereby preventing the processing of the HCV polyprotein and inhibiting viral replication.

Biochemical Activity

In biochemical assays, this compound has demonstrated potent inhibitory activity against the HCV NS3/4A protease.

Table 1: Biochemical Potency of this compound

| Parameter | Value (nM) |

| IC50 | 3.2 |

| Ki | 0.41 |

Cellular Activity

This compound exhibits potent antiviral activity in cell-based HCV replicon systems. The 50% effective concentration (EC50) varies depending on the HCV genotype and the specific replicon system used.

Table 2: Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype | Replicon System | Mean EC50 (nM) |

| 1a | Stable Replicon | 13 |

| 1b | Stable Replicon | 5.4 |

| 2a | Stable Replicon | 316 |

Resistance Profile

As with other direct-acting antivirals, resistance to this compound can emerge through mutations in the target enzyme. The primary resistance-associated substitutions (RASs) for this compound are located in the NS3 protease domain.

Key Resistance Mutations

The most significant resistance mutations observed for this compound are:

-

R155K in HCV genotype 1a

-

D168E/G/V in HCV genotype 1b

These mutations lead to a significant decrease in the susceptibility of the virus to this compound.

Table 3: Fold-Change in this compound EC50 for Resistant Mutants

| Genotype | Mutation | Mean Fold-Change in EC50 |

| 1a | R155K | >150 |

| 1b | D168E | 82 |

| 1b | D168G | 85 |

| 1b | D168V | >1000 |

Experimental Protocols

The following sections describe the general methodologies used to characterize the mechanism of action of this compound.

NS3/4A Protease Inhibition Assay (Biochemical)

A common method for determining the inhibitory activity of compounds against the HCV NS3/4A protease is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

General Protocol:

-

Reagents:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate containing a cleavage site for NS3/4A flanked by a fluorophore and a quencher.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with detergents and reducing agents).

-

This compound (or other test compounds) serially diluted in DMSO.

-

-

Procedure:

-

The NS3/4A protease is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.

-

The FRET peptide substrate is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a microplate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

-

Data Analysis:

-

The percent inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

HCV Replicon Assay (Cell-based)

HCV replicon assays are used to measure the antiviral activity of compounds in a cellular context. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.

General Protocol:

-

Cell Lines and Replicons:

-

Huh-7 derived cell lines that are highly permissive for HCV replication.

-

HCV replicon constructs containing a reporter gene, such as firefly luciferase, for easy quantification of viral replication. Replicons representing different HCV genotypes are used.

-

-

Procedure:

-

Replicon-containing cells are seeded into microplates.

-

The cells are treated with serial dilutions of this compound.

-

The plates are incubated for a period of time (typically 72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

-

Quantification of HCV Replication:

-

After the incubation period, the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The light output is directly proportional to the level of HCV replication.

-

-

Data Analysis:

-

The percent inhibition of HCV replication is calculated for each concentration of this compound relative to a no-drug control.

-

The EC50 value (the concentration of the compound that inhibits HCV replication by 50%) is determined by fitting the dose-response data to a suitable equation.

-

Cell viability assays (e.g., MTS or CellTiter-Glo) are run in parallel to determine the 50% cytotoxic concentration (CC50) and to ensure that the observed antiviral activity is not due to cytotoxicity.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Workflow Diagram

Caption: Workflow for biochemical and cell-based characterization of this compound.

The Genesis of a Direct-Acting Antiviral: A Technical Guide to the Discovery and Synthesis of Vedroprevir (GS-9451)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedroprevir (GS-9451) is a potent, second-generation, direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection. As a non-covalent, reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound plays a critical role in halting viral replication. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, tailored for professionals in the field of drug development and virology.

Discovery and Rationale

The discovery of this compound was the culmination of a targeted drug discovery program aimed at identifying potent and selective inhibitors of the HCV NS3/4A protease, an enzyme essential for viral polyprotein processing and maturation.[1] The development of DAAs like this compound marked a significant advancement over previous interferon-based therapies, offering improved efficacy, better tolerability, and shorter treatment durations.

The discovery process for this compound can be conceptualized through the following workflow:

Mechanism of Action

This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the HCV NS3/4A protease. This viral enzyme is a serine protease responsible for cleaving the HCV polyprotein at four specific sites, a crucial step in the production of mature and functional viral proteins necessary for replication. By binding to the active site of the NS3/4A protease in a non-covalent but highly potent manner, this compound blocks this cleavage process, thereby preventing the formation of the viral replication complex and ultimately suppressing viral replication.[1]

The signaling pathway illustrating the role of NS3/4A protease and its inhibition by this compound is depicted below:

Synthesis of this compound (GS-9451)

The chemical synthesis of this compound is a multi-step process involving the assembly of several key fragments. A detailed, step-by-step experimental protocol for the synthesis is outlined below, based on publicly available information.

Experimental Protocol for Synthesis

The synthesis of this compound (GS-9451) involves several key transformations, including peptide couplings and the formation of the quinoline core. The following is a representative synthetic scheme.

A more detailed, albeit still generalized, synthetic protocol is as follows:

-

Preparation of the Quinoline Core:

-

To a solution of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate in a mixture of methanol and tetrahydrofuran, a solution of lithium hydroxide in water is added.

-

The mixture is stirred at room temperature until the conversion to the carboxylic acid is complete, as monitored by LCMS.

-

The volatiles are removed, and the pH is adjusted to 6 with aqueous HCl to precipitate the product, which is then filtered and dried.[2]

-

-

Peptide Coupling and Elaboration:

-

The synthesis continues with a series of peptide couplings to build the peptidomimetic backbone. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like Hunig's base (N,N-Diisopropylethylamine) are employed.[2]

-

A key step involves the coupling of the elaborated quinoline core with a protected amino acid derivative.

-

Subsequent deprotection and further coupling steps are carried out to introduce the remaining structural motifs of this compound.

-

-

Final Saponification:

-

The final step is typically a saponification reaction to hydrolyze a terminal ester and reveal the carboxylic acid moiety of this compound. This is often achieved using lithium hydroxide in a mixture of THF, methanol, and water.[2]

-

The final product is then purified by chromatography.

-

Disclaimer: This is a generalized protocol. For detailed, specific reaction conditions, concentrations, and purification methods, consulting the primary literature and patent filings is recommended.

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.

In Vitro Activity

The in vitro antiviral activity of this compound has been assessed in various HCV replicon systems.

| Parameter | Value | Reference |

| IC50 (HCV NS3/4A Protease) | 3.2 nM | [3] |

| EC50 (HCV Genotype 1a replicon) | 13 nM | [1] |

| EC50 (HCV Genotype 1b replicon) | 5.4 nM | [1] |

| IC50 (BCRP) | 1.4 µM | [3] |

| IC50 (P-gp) | 34 µM | [3] |

| IC50 (MRP1) | 14.9 µM | [3] |

| IC50 (MRP2) | 12 µM | [3] |

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several animal species.

| Species | Clearance | Volume of Distribution | Oral Bioavailability | Reference |

| Rat | High | - | Good | [1] |

| Dog | Low | - | Good | [1] |

| Monkey | Low | - | Good | [1] |

Clinical Efficacy and Safety

This compound has been evaluated in clinical trials, primarily in combination with other direct-acting antivirals. One notable study is the SYNERGY trial (NCT01805882), which assessed the efficacy and safety of various combinations of DAAs.

| Trial Identifier | Phase | Key Findings | Reference |

| NCT01805882 (SYNERGY) | 2 | In combination with other DAAs, demonstrated high rates of sustained virologic response (SVR) in patients with chronic HCV infection. The end-of-treatment response was high across different treatment arms. |

Note: For detailed clinical trial results, including specific SVR rates for different patient populations and comprehensive safety data, please refer to the official clinical trial publications and regulatory submissions.

Experimental Protocols for Key Assays

The evaluation of this compound's activity relies on robust in vitro assays. Below are generalized protocols for key experiments.

HCV NS3/4A Protease Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease.

-

Reagents and Materials: Recombinant HCV NS3/4A protease, a fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside), test compound (this compound), and a suitable microplate reader.

-

Procedure:

-

The test compound is serially diluted and pre-incubated with the NS3/4A protease in the assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time. Protease activity is determined by the rate of increase in fluorescence due to the cleavage of the substrate.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular context.

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Procedure:

-

Replicon-containing cells are seeded in microplates and treated with serial dilutions of the test compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed (e.g., using a CellTiter-Glo assay).

-

Reporter gene activity (e.g., luciferase) is measured as an indicator of HCV RNA replication.

-

The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.

-

Conclusion

This compound (GS-9451) represents a significant achievement in the rational design of direct-acting antiviral agents for the treatment of hepatitis C. Its potent and selective inhibition of the HCV NS3/4A protease, favorable preclinical pharmacokinetic profile, and demonstrated efficacy in clinical trials as part of combination therapy have contributed to the paradigm shift in HCV treatment. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development. The methodologies and data presented herein underscore the intricate and multidisciplinary effort required to bring a novel therapeutic agent from concept to clinical application.

References

Vedroprevir: A Technical Guide to Target Binding and Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedroprevir, also known as GS-9451, is a potent, second-generation, non-covalent, reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is crucial for the replication of the virus, as it is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins. By targeting the NS3/4A protease, this compound effectively disrupts the viral life cycle. This technical guide provides an in-depth overview of this compound's target binding, enzyme inhibition kinetics, and the experimental methodologies used for its characterization.

Target Binding and Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of the HCV NS3/4A protease. A co-crystal structure of this compound with the NS3 protease has revealed that the inhibitor makes significant contact with multiple amino acid residues within the S1, S2, S3, and S4 substrate-binding grooves of the enzyme. This binding is reversible and non-covalent in nature. The inhibition of the NS3/4A protease prevents the processing of the viral polyprotein, thereby halting the production of essential viral enzymes and structural proteins necessary for replication and assembly of new virions.

Quantitative Data on Enzyme Inhibition and Binding Affinity

The potency and binding characteristics of this compound have been quantified against various HCV genotypes. The following tables summarize the key inhibition and binding parameters.

| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Reference |

| Ki (nM) | - | 0.41 | 39 | 319 | |

| IC50 (nM) | - | 3.2 | - | - | |

| EC50 (nM) | 13 | 5.4 | - | - |

Table 1: this compound Inhibition Constants against various HCV Genotypes

| Kinetic Parameter | Value | Reference |

| Association Rate (kon) (M⁻¹s⁻¹) | 1 x 10⁶ | |

| Dissociation Rate (koff) (s⁻¹) | 2.6 x 10⁻⁴ |

Table 2: this compound Binding Kinetics for Genotype 1b NS3/4A Protease

Resistance Profile

As with many direct-acting antiviral agents, mutations in the target enzyme can confer resistance to this compound. Clinical studies have identified key resistance-associated substitutions (RASs) in the NS3 protease.

| Genotype | Resistance-Associated Substitutions | Reference |

| Genotype 1a | R155K | |

| Genotype 1b | D168E/G/V |

Table 3: Clinically Observed Resistance-Associated Substitutions for this compound

Experimental Protocols

The characterization of this compound's activity involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Biochemical NS3/4A Protease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against purified HCV NS3/4A protease.

Materials:

-

Purified recombinant HCV NS3/4A protease

-

Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 10 mM DTT)

-

This compound (GS-9451) stock solution in DMSO

-

384-well assay plates

-

Fluorescence plate reader

Methodology:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the purified NS3/4A protease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm). The rate of fluorescence increase is proportional to the enzyme activity.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

To determine the Ki value, the assay is performed at multiple substrate concentrations, and the data are fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Cell-Based HCV Replicon Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular environment that mimics viral replication.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

This compound (GS-9451) stock solution in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Luciferase activity is proportional to the level of HCV RNA replication.

-

In parallel, a cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to assess the cytotoxicity of the compound.

-

Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Preclinical Evaluation Workflow

The preclinical assessment of an HCV protease inhibitor like this compound follows a structured workflow to evaluate its potential as a therapeutic agent.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease. Its mechanism of action, characterized by reversible, non-covalent binding to the enzyme's active site, effectively halts viral replication. The comprehensive in vitro characterization, including detailed kinetic analysis and resistance profiling, has provided a solid foundation for its clinical development. This technical guide summarizes the core data and methodologies that are essential for researchers and drug development professionals working on novel antiviral therapies for Hepatitis C.

Preclinical Pharmacological Profile of Vedroprevir (GS-9451): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vedroprevir (GS-9451) is a potent and selective, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, a critical enzyme for viral replication. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, encompassing its mechanism of action, in vitro efficacy against various HCV genotypes, resistance profile, pharmacokinetic properties in multiple animal species, and preclinical safety and toxicology data. The information presented herein is intended to serve as a detailed technical resource for professionals engaged in antiviral drug discovery and development.

Mechanism of Action

This compound exerts its antiviral effect by directly targeting the HCV NS3/4A protease. The NS3 protease, in complex with its NS4A cofactor, is responsible for the post-translational cleavage of the HCV polyprotein into mature non-structural proteins essential for viral replication. This compound binds to the active site of the NS3/4A protease in a reversible, noncovalent manner, thereby preventing the processing of the viral polyprotein and inhibiting viral replication.[1]

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy

The in vitro antiviral activity of this compound has been evaluated in various HCV replicon systems, which are cell-based assays that measure the replication of HCV RNA.

Potency Against HCV Genotypes

This compound has demonstrated potent activity against HCV genotype 1, with lower efficacy against genotype 2a.[2]

| Genotype | Replicon Cell Line | Mean EC50 (nM) |

| 1a | Multiple | 13[2] |

| 1b | Multiple | 5.4[2] |

| 2a | - | 316[2] |

| Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes |

Activity in Combination with Other Antiviral Agents

When combined with other classes of anti-HCV agents, this compound has shown additive to synergistic antiviral activity.[2] This supports its use in combination therapy to enhance efficacy and prevent the emergence of resistance.

Resistance Profile

A key consideration for direct-acting antivirals is the potential for the development of resistance. Monotherapy with this compound is associated with a low barrier to resistance.[3]

Emergent Resistance Mutations

Clinical studies involving short-term monotherapy with this compound identified the emergence of specific amino acid substitutions in the NS3 protease that confer resistance.

| Genotype | Amino Acid Position | Observed Mutations |

| 1a | R155 | R155K[4] |

| 1b | D168 | D168E/G/V[4] |

| Table 2: Clinically Observed Resistance Mutations to this compound |

The presence of these mutations leads to a significant reduction in the susceptibility of the virus to this compound. Viruses harboring the D168 mutations in genotype 1b were found to be transient and were replaced by wild-type virus after cessation of therapy.[4] In genotype 1a patients, the R155K mutant was replaced by wild-type in a majority of patients by week 24 post-treatment.[4]

Cross-Resistance

Importantly, NS3 mutants resistant to this compound have been shown to remain susceptible to other classes of HCV inhibitors, such as NS5A and NS5B inhibitors, as well as to interferon-α and ribavirin.[4] This lack of cross-resistance underscores the importance of combination therapy.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in several animal species to assess its absorption, distribution, metabolism, and excretion (ADME) profile. This compound generally exhibits good oral bioavailability.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | IV | - | - | - | - | - |

| PO | - | - | - | - | Good[2] | |

| Dog | IV | - | - | - | - | - |

| PO | - | - | - | - | Good[2] | |

| Monkey | IV | - | - | - | - | - |

| PO | - | - | - | - | Good[2] | |

| Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound |

Systemic clearance of this compound was observed to be high in rats, but low in dogs and monkeys.[2] In rats, this compound demonstrated significant liver exposure, with levels approximately 40-fold higher in the liver than in plasma following intravenous administration.[2] The primary route of elimination in rats was found to be through biliary excretion.[2]

Preclinical Toxicology and Safety Pharmacology

Preclinical studies have indicated that this compound has a low toxicity profile.[1] While specific No-Observed-Adverse-Effect Level (NOAEL) data from formal toxicology studies are not publicly available, the overall preclinical assessment supported its progression into clinical trials. Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital organ systems.[5] The core battery of safety pharmacology studies typically evaluates the cardiovascular, respiratory, and central nervous systems.[5]

Experimental Protocols

In Vitro HCV Replicon Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of resistance to the protease inhibitor GS-9451 in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

Vedroprevir: An In-Depth Analysis of its In Vitro Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedroprevir (GS-9451) is a potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This serine protease is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity against various HCV genotypes, its resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its antiviral effect by binding to the active site of the HCV NS3/4A protease, thereby preventing the processing of the viral polyprotein into mature, functional proteins. This inhibition of viral polyprotein processing ultimately halts HCV replication.

Unveiling the Early Efficacy of Vedroprevir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core early-stage research on the efficacy of Vedroprevir (GS-9451), a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The following sections provide a comprehensive overview of its in vitro antiviral activity, preclinical pharmacokinetic profile, and the detailed experimental methodologies employed in its initial evaluation.

In Vitro Efficacy of this compound (GS-9451)

This compound has demonstrated significant potency against Hepatitis C virus replication in early in vitro studies. Its primary mechanism of action is the selective, reversible, and noncovalent inhibition of the HCV NS3/4A protease, an enzyme crucial for viral polyprotein processing and replication.

Potency against HCV Genotypes

The antiviral activity of this compound was primarily assessed using HCV replicon assays. These cell-based systems contain a portion of the HCV genome, including the NS3/4A protease, and allow for the quantification of viral replication in a controlled laboratory setting. The 50% effective concentration (EC50) is a key metric derived from these assays, representing the concentration of the drug that inhibits 50% of viral replication.

| Parameter | Value | Cell Line/Assay Condition |

| IC50 (HCV NS3/4A Protease) | 3.2 nM | Biochemical Assay |

| Mean EC50 (HCV Genotype 1a) | 13 nM | Replicon Cell Lines |

| Mean EC50 (HCV Genotype 1b) | 5.4 nM | Replicon Cell Lines |

| EC50 (HCV Genotype 2a) | 316 nM | Replicon Cell Lines |

| Table 1: In Vitro Potency of this compound (GS-9451) against HCV |

As indicated in Table 1, this compound is highly potent against HCV genotypes 1a and 1b, which were major targets for HCV drug development. Its activity against genotype 2a is notably lower.

Preclinical Pharmacokinetics

Preclinical studies in various animal models were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are crucial for predicting the drug's behavior in humans.

| Species | Systemic Clearance | Oral Bioavailability | Key Findings |

| Rat | High | Good | - Liver concentrations were approximately 40-fold higher than plasma concentrations. - Primary elimination route is through biliary excretion. |

| Dog | Low | Good | |

| Monkey | Low | Good | |

| Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound (GS-9451) |

The preclinical data suggests that this compound has favorable pharmacokinetic properties, including good oral bioavailability across different species and high liver exposure in rats, the primary site of HCV replication.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early-stage evaluation of this compound.

HCV Replicon Assay for EC50 Determination

This cell-based assay is fundamental for determining the antiviral potency of compounds against HCV replication.

Objective: To quantify the concentration-dependent inhibition of HCV RNA replication by this compound.

Methodology:

-

Cell Culture: Human hepatoma cell lines (e.g., Huh-7) harboring subgenomic HCV replicons are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Treatment: The cultured replicon cells are treated with the various concentrations of this compound. A vehicle control (without the drug) is also included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of Replication:

-

If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of replication.

-

Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis: The percentage of replication inhibition is calculated for each drug concentration relative to the vehicle control. The EC50 value is then determined by plotting the inhibition data against the drug concentration and fitting the data to a dose-response curve.

HCV NS3/4A Protease Biochemical Assay for IC50 Determination

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the concentration of this compound required to inhibit 50% of the HCV NS3/4A protease activity (IC50).

Methodology:

-

Reagents:

-

Purified, recombinant HCV NS3/4A protease.

-

A synthetic peptide substrate that mimics the natural cleavage site of the protease and is linked to a reporter system (e.g., a fluorophore and a quencher).

-

Assay buffer.

-

-

Compound Preparation: this compound is serially diluted to various concentrations.

-

Reaction Setup: The purified NS3/4A protease is pre-incubated with the different concentrations of this compound in the assay buffer.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the peptide substrate.

-

Detection: As the protease cleaves the substrate, the reporter system generates a signal (e.g., an increase in fluorescence as the fluorophore is separated from the quencher). This signal is measured over time using a plate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated for each drug concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.

Mechanism of Action: Targeting HCV Replication

This compound's efficacy stems from its targeted inhibition of the HCV NS3/4A protease. This viral enzyme is a serine protease that plays a critical role in the HCV life cycle by cleaving the viral polyprotein into individual, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). This cleavage is an essential step for the assembly of the viral replication complex. By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby preventing the formation of a functional replication complex and ultimately halting viral replication.

Vedroprevir (GS-9451): A Technical Guide for Hepatitis C Virus Research

This guide provides an in-depth overview of vedroprevir (GS-9451), an investigational direct-acting antiviral (DAA), for researchers, scientists, and drug development professionals. This compound is a selective, noncovalent, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1] While its development has focused on its use in combination therapies, understanding its standalone characteristics is crucial for ongoing HCV research.

Mechanism of Action

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and non-structural (NS) proteins essential for viral replication and assembly.[2][3] The HCV NS3/4A serine protease is responsible for four of these critical cleavages.[2][3] this compound targets the active site of the NS3/4A protease, blocking this polyprotein processing and thereby halting viral replication.[1]

References

Methodological & Application

Application Notes and Protocols for Vedroprevir In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of vedroprevir (also known as GS-9451), a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The following sections detail the mechanism of action, quantitative potency, and methodologies for assessing antiviral efficacy, cytotoxicity, and resistance profiling.

Mechanism of Action

This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication. By competitively inhibiting the NS3/4A protease, this compound prevents the formation of the viral replication complex, thereby halting viral proliferation.

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Quantitative In Vitro Activity of this compound

The following tables summarize the in vitro potency and antiviral activity of this compound against different HCV genotypes.

Table 1: Potency of this compound against HCV NS3/4A Protease

| HCV Genotype | Ki (pM) |

| 1b | 410 |

| 2a | 39,000 |

| 3a | 319,000 |

Table 2: Antiviral Activity of this compound in HCV Replicon Cells [1][2][3]

| HCV Replicon Genotype | Mean EC50 (nM) |

| 1a | 13 |

| 1b | 5.4 |

| 2a | 316 |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

HCV NS3/4A Protease Inhibition Assay

This biochemical assay determines the direct inhibitory activity of this compound on the HCV NS3/4A protease.

Principle: A fluorogenic substrate, which is a peptide sequence recognized and cleaved by the NS3/4A protease, is used. Upon cleavage, a fluorophore is released from a quencher, resulting in an increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence signal.

Protocol:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific)

-

Fluorogenic NS3/4A substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

-

This compound (serially diluted in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 20 µL of recombinant NS3/4A protease solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (reaction velocity) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the HCV NS3/4A protease inhibition assay.

HCV Replicon Assay for EC50 Determination

This cell-based assay measures the antiviral efficacy of this compound in a cellular context.

Principle: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used. The level of reporter gene expression is proportional to the extent of HCV RNA replication. The EC50 is the concentration of this compound that reduces reporter activity by 50%.

Protocol:

-

Reagents and Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1a, 1b, or 2a)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound (serially diluted in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the HCV replicon cells in 96-well plates at an appropriate density and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells.

-

Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay for CC50 Determination

This assay assesses the toxicity of this compound to the host cells.

Principle: The viability of cells treated with this compound is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. The CC50 is the concentration of the compound that reduces cell viability by 50%.

Protocol:

-

Reagents and Materials:

-

Huh-7 cells (or other relevant cell line)

-

Cell culture medium

-

This compound (serially diluted in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed Huh-7 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted this compound for the same duration as the replicon assay (e.g., 72 hours).

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence.

-

Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the this compound concentration.

-

Caption: Parallel workflows for EC50 and CC50 determination.

Resistance Profiling Assay

This assay identifies HCV NS3 mutations that confer resistance to this compound.

Principle: HCV replicons containing known NS3 protease mutations are used to assess the antiviral activity of this compound. A significant increase in the EC50 value for a mutant replicon compared to the wild-type indicates resistance.

Protocol:

-

Reagents and Materials:

-

Huh-7 cells

-

Wild-type and mutant HCV replicons (containing specific NS3 mutations)

-

This compound

-

Standard reagents for the HCV replicon assay

-

-

Procedure:

-

Perform the HCV replicon assay as described above for both wild-type and a panel of mutant replicons.

-

Determine the EC50 value of this compound for each mutant.

-

Calculate the fold change in EC50 for each mutant by dividing the mutant EC50 by the wild-type EC50.

-

A fold change significantly greater than 1 indicates resistance.

-

Table 3: Cross-Resistance Profile of this compound [2][4]

| Class of Resistant Variant | This compound Activity |

| NS5B Nucleoside Inhibitor Resistant Variants | Retains wild-type activity |

| NS5B Non-Nucleoside Inhibitor Resistant Variants | Retains wild-type activity |

| NS5A Inhibitor Resistant Variants | Retains wild-type activity |

This compound is not effective as a monotherapy due to a low barrier to the development of resistance.[5] Therefore, it is typically used in combination with other direct-acting antivirals.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of the novel hepatitis C virus NS3 protease inhibitor GS-9451 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based HCV Replicon Assays of Vedroprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedroprevir (GS-9451) is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1] Cell-based HCV replicon assays are indispensable tools for the preclinical evaluation of direct-acting antivirals (DAAs) like this compound.[2] These assays utilize human hepatoma cells (typically Huh-7) harboring subgenomic HCV RNA molecules (replicons) that can autonomously replicate.[2] By measuring the inhibition of replicon replication, these assays provide a quantitative measure of a compound's antiviral potency. This document provides detailed application notes and protocols for the use of HCV replicon assays to characterize the antiviral activity of this compound.

Mechanism of Action of this compound

This compound targets the HCV NS3/4A serine protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for the formation of the viral replication complex.[1] By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby inhibiting the assembly of a functional replication complex and halting viral RNA synthesis.[1]

Quantitative Data Presentation

The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replicon replication. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of the host cells by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

| Compound | HCV Genotype | Replicon Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (GS-9451) | Genotype 1a | Huh-7 based | 13 | >50 | >3846 |

| This compound (GS-9451) | Genotype 1b | Huh-7 based | 5.4 | >50 | >9259 |

| This compound (GS-9451) | Genotype 2a | Huh-7 based | 316 | >50 | >158 |

Data sourced from "Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451".[3][4]

Experimental Protocols

Protocol 1: Cell-Based HCV Replicon Assay for EC50 Determination

This protocol describes a luciferase-based assay to determine the potency of this compound against HCV replicons.

Materials:

-

HCV replicon-containing Huh-7 cells (e.g., genotype 1a or 1b with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for stable replicon cell line maintenance)

-

This compound (GS-9451)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates (white, clear bottom for microscopy)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Maintain HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.

-

Trypsinize and resuspend the cells in G418-free medium.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Include a "no drug" (vehicle control) and a "no cells" (background) control.

-

Carefully remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control (set to 100% replication).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

-

Protocol 2: Cytotoxicity Assay for CC50 Determination

This protocol describes a method to assess the cytotoxicity of this compound in the host cell line used for the replicon assay.

Materials:

-

Huh-7 cells (or the specific replicon host cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (GS-9451)

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or XTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at the same density used for the replicon assay.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium, mirroring the concentrations used in the antiviral assay.

-

Add the compound dilutions to the cells.

-

-

Incubation:

-

Incubate the plates for 72 hours under the same conditions as the replicon assay.

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or absorbance) using the appropriate plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the CC50 value using a non-linear regression analysis.

-

Logical Relationships in Data Interpretation

The relationship between the EC50 and CC50 values is critical for evaluating the potential of an antiviral compound. A high selectivity index (SI = CC50/EC50) indicates that the compound is effective at inhibiting viral replication at concentrations well below those that cause toxicity to the host cells.

References

- 1. This compound in the management of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Vedroprevir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedroprevir (GS-9451) is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[3][4][5] Inhibition of the NS3/4A protease is a clinically validated strategy for the treatment of chronic hepatitis C.[2][6] The development of analogs of this compound is a key focus in the discovery of new therapeutic agents with improved potency, resistance profiles, and pharmacokinetic properties. High-throughput screening (HTS) assays are fundamental tools for the rapid evaluation of large libraries of such analogs to identify promising lead compounds.[7][8][9]

These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the screening of this compound analogs. The methodologies are designed to be robust, scalable, and suitable for identifying and characterizing novel inhibitors of the HCV NS3/4A protease.

Mechanism of Action of HCV NS3/4A Protease and Inhibition by this compound Analogs

The HCV genome is translated into a single large polyprotein that must be processed by viral and cellular proteases to yield mature structural and non-structural proteins. The NS3/4A protease is responsible for multiple cleavages in the non-structural region of the polyprotein.[4][10] this compound and its analogs act as competitive inhibitors, binding to the active site of the NS3 protease domain and blocking its catalytic function.[8] This prevents the processing of the viral polyprotein, thereby halting viral replication.

High-Throughput Screening Workflow

A typical HTS campaign for this compound analogs involves several stages, from primary screening of a large compound library to hit confirmation and lead optimization. The workflow is designed to efficiently identify potent and specific inhibitors.

References

- 1. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

- 8. High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]

Application Notes and Protocols for the Use of Vedroprevir in Huh-7 Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Huh-7 cell line in the experimental evaluation of Vedroprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

Introduction

The human hepatoma cell line, Huh-7, and its derivatives are invaluable tools in the study of Hepatitis C Virus (HCV) and the development of antiviral therapies.[1][2] These cells are highly permissive to HCV replication and are widely used to host subgenomic or full-length HCV replicons, which are self-replicating viral RNAs.[1] This system is instrumental for screening and characterizing direct-acting antivirals (DAAs).

This compound (GS-9451) is a direct-acting antiviral agent that specifically targets the HCV NS3/4A serine protease.[3][4] The NS3/4A protease is essential for the HCV life cycle as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins required for viral replication.[3][5][6] By inhibiting this enzyme, this compound effectively halts the formation of the viral replication complex, thereby suppressing viral replication.[3]

Application Notes

The primary application of this compound in Huh-7 cell line experiments is to determine its in vitro antiviral potency and cytotoxicity. This is typically achieved using a Huh-7 cell line that harbors an HCV replicon. These replicons often contain a reporter gene, such as luciferase, which allows for a straightforward and quantifiable measure of viral replication.

A typical experiment involves seeding the Huh-7 replicon cells and treating them with a range of this compound concentrations. After a set incubation period, the level of viral replication is assessed by measuring the reporter gene activity. In parallel, the cytotoxicity of the compound on the Huh-7 cells is evaluated to ensure that the observed reduction in viral replication is due to specific antiviral activity and not cell death.

The key parameters derived from these experiments are the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), the concentration that causes 50% cell death. The ratio of CC50 to EC50 gives the Selectivity Index (SI), which is a measure of the drug's therapeutic window.

Quantitative Data Presentation

The quantitative data from in vitro experiments with an NS3/4A protease inhibitor like this compound in a Huh-7 HCV replicon system can be summarized as follows:

| Compound | Target | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Example) | NS3/4A Protease | 1b | 1.8 | >45 | >25,000 |

| Telaprevir (Reference) | NS3/4A Protease | 1b | 354 | >100 | >282 |

| Boceprevir (Reference) | NS3/4A Protease | 1b | 200 | >50 | >250 |

Note: The EC50, CC50, and SI values for this compound are presented as an illustrative example based on data for a potent NS3/4A inhibitor, ITMN-191, as specific data for this compound in Huh-7 cells was not available in the search results.[6]

Experimental Protocols

Protocol 1: Huh-7 Cell Culture and Maintenance

-

Cell Line: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.5 mg/mL G418 for selective pressure to maintain the replicon.

-

Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.

Protocol 2: Antiviral Potency Assay (EC50 Determination)

-

Cell Seeding: Trypsinize and resuspend the Huh-7 replicon cells in G418-free culture medium. Seed the cells in a 96-well white, clear-bottom plate at a density of 8,000 cells per well in 100 µL of medium.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in culture medium to achieve the desired final concentrations with a final DMSO concentration of ≤0.5%.

-

Drug Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "no drug" control (medium with DMSO) and a "cells only" control.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.

-

Luciferase Assay: After incubation, measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a plate reader.

-

Data Analysis: Normalize the luciferase signal of the treated wells to the "no drug" control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression curve to determine the EC50 value.

Protocol 3: Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding: Seed Huh-7 replicon cells in a 96-well clear plate at a density of 8,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.

-

Viability Assay: Assess cell viability using a commercial assay such as MTS or MTT according to the manufacturer's protocol. Measure the absorbance on a plate reader.

-

Data Analysis: Normalize the absorbance values of the treated wells to the "no drug" control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression curve to determine the CC50 value.

Visualizations

Caption: Workflow for determining the antiviral potency and cytotoxicity of this compound in Huh-7 replicon cells.

Caption: Inhibition of HCV polyprotein processing by this compound.

References

- 1. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound in the management of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Animal Models for Vedroprevir Pharmacokinetic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedroprevir (formerly GS-9451) is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle. Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in common animal models, including rats, dogs, and monkeys. The information compiled herein is based on available preclinical data and established methodologies for ADME (absorption, distribution, metabolism, and excretion) studies.

Data Presentation

A comprehensive summary of the reported pharmacokinetic parameters for this compound in various animal models is presented below. This allows for a comparative analysis of the drug's disposition across different species.

Table 1: Summary of Oral Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |

| Oral Dose (mg/kg) | 10 | 4 | 5 |

| Oral Bioavailability (%) | 62[1][2] | 142[1][2] | 49[1][2] |

| Systemic Clearance | High[1][2][3] | Low[1][2][3] | Low[1][2][3] |

Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The provided data is based on qualitative descriptions and bioavailability percentages.

Experimental Protocols

Detailed methodologies for key in vivo pharmacokinetic experiments are outlined below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and analytical methods.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used for preclinical PK studies.

-

Health Status: All animals should be healthy and free of disease. A thorough health examination should be conducted prior to study initiation.

-

Housing: Animals should be housed in appropriate facilities with controlled environmental conditions (temperature, humidity, and light-dark cycle) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Diet: Standard laboratory chow and water should be provided ad libitum, except for fasting periods prior to drug administration as required by the study design.

Drug Formulation and Administration

-

Formulation: this compound for oral administration can be formulated as a solution or suspension in a suitable vehicle. A common vehicle for oral gavage in rats may include 5% ethanol.[1]

-

Dosing:

-

Oral (PO): Administer the formulated drug via oral gavage for rats and oral administration for dogs and monkeys. The dosing volume should be appropriate for the animal's size.

-

Intravenous (IV): For determining absolute bioavailability, an intravenous formulation in a suitable vehicle should be administered as a bolus injection or infusion.

-

Sample Collection

-

Blood Sampling:

-

Collect blood samples at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

The sampling site will vary by species (e.g., tail vein in rats, cephalic or saphenous vein in dogs and monkeys).

-

Use appropriate anticoagulant tubes (e.g., EDTA-coated) to collect blood.

-

Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.

-

-

Urine and Feces Collection:

-

House animals in metabolic cages for the collection of urine and feces to determine excretion pathways.

-

Collect samples at specified intervals over a period of 48-72 hours post-dose.

-

-

Bile Collection (for biliary excretion studies in rats):

-

Surgically cannulate the bile duct of anesthetized rats.

-

Collect bile at regular intervals following drug administration.[1]

-

Bioanalytical Method

-

Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of this compound in biological matrices (plasma, urine, feces, bile).

-

Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis

-

Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Parameters: Calculate standard non-compartmental pharmacokinetic parameters including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (F%)

-

Diagrams

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.

ADME Pathway of this compound

Caption: Overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) pathways of this compound.

Discussion and Conclusion

The preclinical pharmacokinetic profile of this compound demonstrates good oral bioavailability across the studied animal species, with notable interspecies differences in systemic clearance.[1][2][3] In rats, the drug exhibits high clearance and is primarily eliminated through biliary excretion, leading to significantly higher concentrations in the liver compared to plasma.[1][2][3] Conversely, dogs and monkeys show low systemic clearance.[1][2][3]

These findings are essential for several aspects of drug development. The high liver-to-plasma concentration ratio observed in rats is a favorable characteristic for an HCV inhibitor, as the liver is the primary site of viral replication. The differences in clearance between rodents and non-rodents highlight the importance of using multiple species to accurately predict human pharmacokinetics.

Further studies are warranted to fully elucidate the metabolic pathways of this compound and to identify its major metabolites in each species. This information will be critical for understanding potential drug-drug interactions and for a comprehensive safety assessment. The protocols and data presented in this document provide a foundational framework for researchers to design and execute robust preclinical pharmacokinetic studies for this compound and other similar drug candidates.

References

Application Notes and Protocols for Vedroprevir Administration in Mouse Models of Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vedroprevir (also known as GS-9451) is a potent and selective, noncovalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[4][5] this compound has demonstrated significant antiviral activity against HCV genotype 1 in in vitro studies.[1][2] While clinical development has focused on its use in combination with other direct-acting antivirals (DAAs) in humans, preclinical evaluation in relevant animal models is a critical step in understanding its efficacy, pharmacokinetics, and potential for resistance development.[6]

This document provides detailed application notes and protocols for the administration of this compound in mouse models of HCV infection, based on available preclinical data for this compound and established methodologies for other HCV protease inhibitors. Of note, specific studies detailing the administration of this compound in HCV-infected mouse models are not extensively available in published literature; therefore, the following protocols are adapted from general practices for HCV drug testing in such models.

Recommended Mouse Models for Efficacy Studies

The study of HCV in vivo is challenging due to the virus's narrow host range, primarily infecting humans and chimpanzees. Standard laboratory mice are not susceptible to HCV infection. Therefore, specialized mouse models are required. The most widely used and accepted models for testing the efficacy of anti-HCV drugs are humanized mouse models, where the mouse liver is repopulated with human hepatocytes.[7]

Primary Recommended Model: Human Liver Chimeric Mice

-

Description: These are immunodeficient mice (e.g., uPA/SCID or FRG mice) whose livers have been engrafted with human hepatocytes. These models support the entire HCV life cycle, including viral entry, replication, assembly, and release, leading to sustained viremia.[7]

-

Advantages: They are currently the gold standard for in vivo assessment of anti-HCV therapies, allowing for the evaluation of viral load reduction and the emergence of drug-resistant variants.

-

Limitations: These models are immunocompromised, which prevents the study of host immune responses to the infection and treatment. They are also technically demanding and costly to produce and maintain.

Quantitative Data Summary